molecular formula C12H23NO3 B2749861 Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate CAS No. 2287286-36-4

Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate

Cat. No. B2749861
CAS RN: 2287286-36-4
M. Wt: 229.32
InChI Key: FQLVAZBMOVZHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate, commonly known as Boc-DMM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane. Boc-DMM is widely used in the synthesis of peptides and pharmaceuticals due to its ability to protect amino groups during chemical reactions.

Mechanism of Action

Boc-DMM works by reacting with the amino group of an amino acid to form a stable amide bond. This protects the amino group from undergoing unwanted chemical reactions during peptide synthesis. The protecting group can be removed using an acid such as trifluoroacetic acid, which cleaves the Boc group, leaving the amino group free to react with other amino acids.
Biochemical and Physiological Effects:
Boc-DMM does not have any known biochemical or physiological effects on living organisms. It is used solely as a chemical reagent in laboratory experiments.

Advantages and Limitations for Lab Experiments

Boc-DMM has several advantages in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Its ability to protect amino groups during chemical reactions makes it a valuable tool in peptide synthesis. However, Boc-DMM has some limitations. It is not suitable for use in the synthesis of peptides containing acid-sensitive amino acids such as aspartic acid and glutamic acid. It also requires the use of harsh acids to remove the protecting group, which can lead to unwanted side reactions.

Future Directions

There are several future directions for the research and development of Boc-DMM. One area of interest is the synthesis of more efficient protecting groups for amino acids during peptide synthesis. Another area of research is the development of new pharmaceuticals using Boc-DMM as a starting material. The use of Boc-DMM in the synthesis of polymers and materials is also an area of active research. Overall, Boc-DMM has significant potential for further research and development in the field of organic chemistry.

Synthesis Methods

The synthesis of Boc-DMM involves the reaction between tert-butyl 2-bromoacetate and 6,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of Boc-DMM. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

Boc-DMM has found extensive application in scientific research as a protecting group for amino acids during peptide synthesis. It is used to protect the N-terminus of amino acids, which is essential for the formation of peptide bonds. Boc-DMM is also used in the synthesis of pharmaceuticals such as HIV protease inhibitors and anti-cancer drugs. Its ability to protect amino groups during chemical reactions makes it a valuable tool in the field of medicinal chemistry.

properties

IUPAC Name

tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)6-9-7-13-8-12(4,5)15-9/h9,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLVAZBMOVZHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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